- Enzymatic Polymerization and Characterization of New Poly(3-hydroxyalkanoate)s by a Bacterial PolymeraseMacromolecules, 2001, 34(20), 6889-6894,
Cas no 21804-29-5 (Coenzyme A, S-[(3R)-3-hydroxybutanoate])
![Coenzyme A, S-[(3R)-3-hydroxybutanoate] structure](https://it.kuujia.com/scimg/cas/21804-29-5x500.png)
21804-29-5 structure
Nome del prodotto:Coenzyme A, S-[(3R)-3-hydroxybutanoate]
Coenzyme A, S-[(3R)-3-hydroxybutanoate] Proprietà chimiche e fisiche
Nomi e identificatori
-
- R-(-)-3-Hydroxybutyryl-CoA , Rotation (-).
- D-β- Hydroxybutyryl-CoA
- D-3-Hydroxybutyryl-coenzyme A
- D-3-Hydroxybutyryl-CoA
- D-(-)-β-Hydroxybutyryl-coenzyme A
- D-(-)-β-Hydroxybutyryl-CoA
- (R)-3- Hydroxybutyryl CoA
- (R)-3-Hydroxy-butanoyl-CoA
- Coenzyme A, S-(3-hydroxybutyrate), D-(-)- (8CI)
- Coenzyme A, S-(3-hydroxybutanoate), (R)-
- Coenzyme A, S-[(3R)-3-hydroxybutanoate]
- Coenzyme A, S-(3-hydroxybutyrate), D-(-)- (8CI)
- (R)-3-Hydroxy-butanoyl-CoA
- (R)-3-Hydroxybutyryl CoA
- D-(-)-β-Hydroxybutyryl-CoA
- D-(-)-β-Hydroxybutyryl-coenzyme A
- D-3-Hydroxybutyryl-CoA
- D-3-Hydroxybutyryl-coenzyme A
- D-β-Hydroxybutyryl-CoA
- R-(-)-3-Hydroxybutyryl-CoA
- S-(3-hydroxybutyryl)-CoA
- (R)-3-hydroxybutanoyl-CoA
- 3-Hydroxybutanoyl-CoA
- S-(3-hydroxybutanoyl)-coenzyme A
- (S)-3-hydroxybutyroyl-CoA
- (3S)-3-hydroxybutanoyl-CoA
- S-(3-hydroxybutyryl)-coenzyme A
- (R)-3-hydroxybutanoyl-CoA(4-)
- beta-Hydroxybutyryl-coenzyme A
- beta-Hydroxybutyryl-coa
- Coenzyme A, S-(3-hydroxybutanoate)
- (3S)-hydroxybutanoyl-CoA
- L(+)-3-hydroxybutyroyl-CoA
- (S)-3-hydroxybutanoyl-CoA
- 3-Hydroxybutyryl-coa
- S-(3-hydroxybutanoyl)-CoA
- L(+)-beta-hydroxybutyroyl-CoA
- L-3-hydroxybutanoyl-CoA
- (3R)-3-Hydroxybutanoyl-CoA
- 3-Hydroxybutyryl-coenzyme A
- (S)-3-Hydroxybutyryl-CoA
- (3R)-hydroxybutanoyl-CoA
-
- Inchi: 1S/C25H42N7O18P3S/c1-13(33)8-16(35)54-7-6-27-15(34)4-5-28-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)32-12-31-17-21(26)29-11-30-22(17)32/h11-14,18-20,24,33,36-37H,4-10H2,1-3H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/t13-,14-,18-,19-,20+,24-/m1/s1
- Chiave InChI: QHHKKMYHDBRONY-WZZMXTMRSA-N
- Sorrisi: O[C@@H]1[C@@H]([C@H](O[C@@]1([H])N1C=NC2=C(N=CN=C12)N)COP(O)(=O)OP(O)(=O)OCC(C)(C)[C@@H](O)C(=O)NCCC(=O)NCCSC(=O)C[C@H](O)C)OP(O)(O)=O
Proprietà calcolate
- Massa esatta: 853.15198968g/mol
- Massa monoisotopica: 853.15198968g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 10
- Conta accettatore di obbligazioni idrogeno: 23
- Conta atomi pesanti: 54
- Conta legami ruotabili: 22
- Complessità: 1450
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 6
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 409Ų
- XLogP3: -5.9
Coenzyme A, S-[(3R)-3-hydroxybutanoate] Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1R:C5H5N, S:CH2Cl2, 1 h, 0°C; 2 h, rt
1.2S:EtOH, 3 h, reflux
2.1R:NaBH4, S:EtOH, 2 h, rt
3.1R:AlMe3, S:CH2Cl2, 0°C; 30 min, rt
3.2S:CH2Cl2, rt
3.3R:HCl, S:H2O, S:CH2Cl2, rt
4.1S:H2O, S:MeCN, 3 h, rt, pH 8
1.2S:EtOH, 3 h, reflux
2.1R:NaBH4, S:EtOH, 2 h, rt
3.1R:AlMe3, S:CH2Cl2, 0°C; 30 min, rt
3.2S:CH2Cl2, rt
3.3R:HCl, S:H2O, S:CH2Cl2, rt
4.1S:H2O, S:MeCN, 3 h, rt, pH 8
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1R:HBr, R:Br2, S:H2O, 0°C
2.1R:KHCO3, 2.5 h, rt
3.1R:Et3N, R:ClCO2Et, S:Et2O
3.2R:AcOEt, R:Disodium carbonate, S:EtOH, 40 min, 0°C, pH 8
4.1R:EDTA, R:Na2HPO4, R:NaCl, C:9027-13-8, S:H2O, 72 h, rt, pH 7.4
2.1R:KHCO3, 2.5 h, rt
3.1R:Et3N, R:ClCO2Et, S:Et2O
3.2R:AcOEt, R:Disodium carbonate, S:EtOH, 40 min, 0°C, pH 8
4.1R:EDTA, R:Na2HPO4, R:NaCl, C:9027-13-8, S:H2O, 72 h, rt, pH 7.4
Riferimento
- Stereospecificity of the Reaction Catalyzed by Enoyl-CoA HydrataseJournal of the American Chemical Society, 2000, 122(17), 3987-3994,
Metodo di produzione 3
Condizioni di reazione
1.1R:Diimidazolyl ketone, S:THF, rt; 60-90 min, 0°C
1.2S:H2O, rt; 4 h, rt
1.2S:H2O, rt; 4 h, rt
Riferimento
- Stereospecific Formation of E- and Z-Disubstituted Double Bonds by Dehydratase Domains from Modules 1 and 2 of the Fostriecin Polyketide SynthaseJournal of the American Chemical Society, 2017, 139(40), 14322-14330,
Metodo di produzione 4
Condizioni di reazione
1.1R:EtN(Pr-i)2, R:PyBOP, S:CH2Cl2, 12 h, rt
2.1R:EtN(Pr-i)2, R:EtN=C=N(CH2)3NMe2 •HCl, S:CH2Cl2, 18 h, rt
3.1S:AcOH, S:H2O, 5 h, rt
4.1C:9026-48-6, C:9026-99-7, C:9026-83-9, S:Glycerol, S:H2O, S:DMSO, 2 min, 30°C, pH 6.5
4.2S:Glycerol, S:H2O, 3 h, 30°C, pH 7.5
4.3R:HCO2H, S:H2O, S:MeCN
2.1R:EtN(Pr-i)2, R:EtN=C=N(CH2)3NMe2 •HCl, S:CH2Cl2, 18 h, rt
3.1S:AcOH, S:H2O, 5 h, rt
4.1C:9026-48-6, C:9026-99-7, C:9026-83-9, S:Glycerol, S:H2O, S:DMSO, 2 min, 30°C, pH 6.5
4.2S:Glycerol, S:H2O, 3 h, 30°C, pH 7.5
4.3R:HCO2H, S:H2O, S:MeCN
Riferimento
- Chemoenzymatic Synthesis of Acyl Coenzyme A Substrates Enables in Situ Labeling of Small Molecules and ProteinsOrganic Letters, 2015, 17(18), 4452-4455,
Metodo di produzione 5
Condizioni di reazione
1.1
2.1S:H2O, S:MeCN, 30°C, pH 7.5
2.2R:H3PO4, S:H2O
2.1S:H2O, S:MeCN, 30°C, pH 7.5
2.2R:H3PO4, S:H2O
Riferimento
- Chemo-Enzymatic Synthesis of Poly(lactate-co-(3-hydroxybutyrate)) by a Lactate-Polymerizing EnzymeMacromolecules (Washington, 2009, 42(6), 1985-1989,
Metodo di produzione 6
Condizioni di reazione
1.1
Riferimento
- New insights into activation and substrate recognition of polyhydroxyalkanoate synthase from Ralstonia eutrophaApplied Microbiology and Biotechnology, 2013, 97(3), 1175-1182,
Coenzyme A, S-[(3R)-3-hydroxybutanoate] Raw materials
- Cysteamine hydrochloride
- Adenosine 5'-Triphosphate
- Coenzyme A sodium salt hydrate
- 2,2-dimethyl-1,3-dioxane-4,6-dione
- (R)-3-Hydroxybutyric acid
- Methyl D-(+)-Lactate
- 3-Hydroxybutanoic Acid
- Coenzyme A
- b-Alanine, N-[(2,2,5,5-tetramethyl-1,3-dioxan-4-yl)carbonyl]-, (R)-
Coenzyme A, S-[(3R)-3-hydroxybutanoate] Preparation Products
Coenzyme A, S-[(3R)-3-hydroxybutanoate] Letteratura correlata
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
21804-29-5 (Coenzyme A, S-[(3R)-3-hydroxybutanoate]) Prodotti correlati
- 1309981-67-6(2-Boc-5-Methoxyphenylboronic Acid)
- 1207023-83-3(2-(2,5-dimethylphenyl)-4-{[(2-fluorophenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine)
- 477870-58-9(4-(4-Formyl-2-pyrimidinyl)phenyl 2-furoate)
- 2640972-74-1(N-[1-(4-cyanopyridin-3-yl)piperidin-3-yl]cyclopropanesulfonamide)
- 1805470-49-8(1,3-Benzenediamine, 2-fluoro-5-(trifluoromethyl)-)
- 75010-39-8(Benzeneethanol, 3,4-dimethoxy-, 4-methylbenzenesulfonate)
- 2680624-00-2(Methyl 2-amino-3-[4-(trifluoromethyl)thiophen-3-yl]propanoate)
- 1807039-95-7(2,3-Difluoro-5-methoxybenzamide)
- 1195657-97-6(Ethyl(methoxy)amine hydrochloride)
- 2172493-27-3(2-2-cyclobutyl-N-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidoacetic acid)
Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
